molecular formula C8H12O3 B14507531 Cyclohexanone, 2-(acetyloxy)-, (2R)- CAS No. 64363-90-2

Cyclohexanone, 2-(acetyloxy)-, (2R)-

Cat. No.: B14507531
CAS No.: 64363-90-2
M. Wt: 156.18 g/mol
InChI Key: DVPFXXZVXFSUTH-MRVPVSSYSA-N
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Description

Cyclohexanone, 2-(acetyloxy)-, (2R)- is a chiral cyclohexanone derivative characterized by an acetyloxy (-OAc) group at the 2-position of the cyclohexanone ring in the R configuration. This compound belongs to the class of oxygenated cyclohexanones, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and fragrances. The acetyloxy group introduces both steric and electronic effects, influencing reactivity and physical properties such as solubility and boiling point.

Properties

CAS No.

64363-90-2

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

[(1R)-2-oxocyclohexyl] acetate

InChI

InChI=1S/C8H12O3/c1-6(9)11-8-5-3-2-4-7(8)10/h8H,2-5H2,1H3/t8-/m1/s1

InChI Key

DVPFXXZVXFSUTH-MRVPVSSYSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CCCCC1=O

Canonical SMILES

CC(=O)OC1CCCCC1=O

Origin of Product

United States

Preparation Methods

Radical Addition Approaches

The free radical addition of vinyl acetate to cyclohexanone, catalyzed by di-tert-butyl peroxide (DTBP), represents a direct one-step method. This process leverages the propensity of cyclohexanone’s α-C─H bonds (adjacent to the carbonyl) to undergo hydrogen abstraction, generating a radical intermediate that reacts with vinyl acetate.

Mechanistic Insights :

  • Chain Initiation : DTBP decomposes thermally to generate tert-butoxy radicals, abstracting an α-hydrogen from cyclohexanone to form a cyclohexanone radical.
  • Propagation : The radical adds to vinyl acetate, followed by chain transfer and termination to yield 2-(acetoxyethyl)cyclohexanone.
  • Stereochemical Outcome : While the radical pathway typically lacks inherent stereoselectivity, the patent reports surprising regioselectivity favoring the 2-position, though enantiomeric excess (e.e.) data are unspecified.

Optimized Conditions :

  • Molar Ratios : Cyclohexanone : vinyl acetate : DTBP = 5 : 1 : 0.08.
  • Reaction Time : 1–3 hours at 80–100°C.
  • Yield : ~65% (unoptimized).

Enzymatic and Chiral Pool Syntheses

Fermentation-based methods using Saccharomyces cerevisiae (bakers’ yeast) enable access to chiral cyclohexanone precursors. For example, Leuenberger et al. demonstrated the microbial reduction of oxoisophorone (1) to (−)-(6R)-2,2,6-trimethylcyclohexan-1,4-dione (2), a key intermediate for abscisic acid analogs.

Adaptation for Target Molecule :

  • Chiral Starting Material : Use yeast-reduced diketone (2) as a scaffold.
  • Regioselective Functionalization : Protect the C4 ketone with 2,2-dimethyl-1,3-propanediol, followed by L-Selectride®-mediated reduction of the C1 ketone to install the C2 acetyloxy group.
  • Oxidative Deprotection : MnO₂ oxidation and hydrolysis yield the acetyloxy derivative.

Stereocontrol : The (6R)-configuration of the starting diketone biases subsequent reductions, though epimerization at C6 necessitates careful monitoring.

Stereochemical Analysis and Resolution

Epimerization Risks

Unwanted epimerization at C2 or C6 is a critical concern. For instance, L-Selectride® reduction of diketone (2) yielded both trans- and cis-ketols (10–12), with the latter showing partial racemization at C6. Mitigation strategies include:

  • Low-Temperature Reactions : Conducting reductions below −60°C to suppress epimerization.
  • Protective Group Strategy : Using 2,2-dimethyl-1,3-propanediol to shield reactive ketones during functionalization.

Chiral Verification

GC analysis of diastereomeric ketals (e.g., 18 vs. 19) derived from (−)-2,3-butanediol provides a robust method to assess enantiopurity. For (2R)-2-(acetyloxy)cyclohexanone, analogous derivatization with a chiral diol followed by GC or HPLC would enable e.e. determination.

Comparative Methodological Analysis

Method Starting Material Key Steps Yield Stereocontrol Source
Radical Addition Cyclohexanone DTBP-initiated radical addition ~65% None (racemic)
Enzymatic Oxoisophorone Yeast reduction, L-Selectride® step 42–90% Chiral fermentation product
Asymmetric Catalysis Racemic alcohol Lipase-mediated acetylation 50–70% Enzyme selectivity

Key Observations :

  • The radical route offers simplicity but lacks stereoselectivity, necessitating post-synthetic resolution.
  • Enzymatic methods provide inherent chirality but require multi-step sequences.
  • Industrial scalability favors the radical approach, while pharmaceutical applications may prioritize enzymatic or catalytic asymmetry.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(acetyloxy)-, (2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclohexanone, 2-(acetyloxy)-, (2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.

    Industry: Cyclohexanone, 2-(acetyloxy)-, (2R)- is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclohexanone, 2-(acetyloxy)-, (2R)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes and altering metabolic processes. The acetoxy group plays a crucial role in these interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2-Acetylcyclohexanone (C₈H₁₂O₂)

  • Key Difference : The acetyl group (-COCH₃) replaces the acetyloxy (-OAc) group.
  • Impact : The ketone functionality enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic additions compared to the ester group in the target compound.
  • Synthesis : Prepared via Friedel-Crafts acylation (91–92% yield) with TLC Rf = 0.45–0.53 (Et₂O/hexanes) .

2-(Difluoroacetyl)cyclohexanone (C₈H₁₀F₂O₂)

  • Key Difference : A difluoroacetyl (-COCF₂H) substituent introduces strong electron-withdrawing effects.
  • Impact : Increased acidity of α-hydrogens and altered reactivity in redox reactions compared to the acetyloxy derivative .

2-Hydroxycyclohexanone (C₆H₁₀O₂)

  • Key Difference : A hydroxyl (-OH) group replaces the acetyloxy group.
  • Impact : Higher polarity and hydrogen-bonding capacity, leading to distinct chromatographic behavior (resolved using YMC CHIRAL ART Amylose-SA columns) .

Functional Group Comparison

Compound Substituent Functional Group Polarity Key Reactivity
2-(Acetyloxy)-, (2R)- -OAc Ester Moderate Hydrolysis, transesterification
2-Acetylcyclohexanone -COCH₃ Ketone Low Nucleophilic addition, aldol condensation
2-(Difluoroacetyl)- -COCF₂H Ketone (fluorinated) Low Enhanced α-H acidity, fluorophilic interactions
2-Hydroxycyclohexanone -OH Alcohol High Oxidation, esterification

Q & A

Q. What are the standard laboratory methods for synthesizing (2R)-2-(acetyloxy)cyclohexanone?

The synthesis typically involves selective oxidation of secondary alcohols using sodium hypochlorite (NaOCl) in acetic acid to generate hypochlorous acid (HOCl), which avoids over-oxidation to carboxylic acids. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor the formation of the acetyloxy group at the α-position of cyclohexanone. Purification often employs column chromatography or recrystallization to isolate the enantiomerically enriched product .

Q. How can researchers confirm the structural integrity of (2R)-2-(acetyloxy)cyclohexanone post-synthesis?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the acetyloxy group (δ ~2.0–2.1 ppm for the acetyl methyl) and cyclohexanone backbone.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 170 for the parent ion) and fragmentation patterns (e.g., loss of acetyl group) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and ester (C-O, ~1250 cm1^{-1}) groups .

Q. What safety protocols are essential when handling (2R)-2-(acetyloxy)cyclohexanone?

The compound may exhibit acute toxicity (H302) and skin/eye irritation (H315/H319). Researchers should:

  • Use PPE (gloves, goggles, lab coats).
  • Work in a fume hood to avoid inhalation (H335).
  • Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can enantiomeric purity of (2R)-2-(acetyloxy)cyclohexanone be achieved during synthesis?

Stereoselective methods include:

  • Chiral Catalysts : Use of enantioselective organocatalysts or transition-metal complexes to direct acetyloxy group formation.
  • Kinetic Resolution : Enzymatic or chemical separation of enantiomers via differential reaction rates.
  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., cellulose derivatives) for final purification .

Q. What strategies address contradictions in reported reaction yields for this compound?

Discrepancies may arise from variations in:

  • Oxidizing Agents : NaOCl vs. TEMPO/oxone systems, which affect selectivity.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) vs. protic solvents (e.g., acetic acid) influencing reaction kinetics.
  • Temperature Control : Exothermic reactions requiring precise cooling to prevent side products. Comparative kinetic studies and DOE (Design of Experiments) can resolve these issues .

Q. How does (2R)-2-(acetyloxy)cyclohexanone serve as a chiral building block in complex organic syntheses?

Its applications include:

  • Asymmetric Aldol Reactions : The acetyloxy group stabilizes enolate intermediates for stereocontrolled C–C bond formation.
  • Natural Product Synthesis : Intermediate in terpenoid and alkaloid pathways, leveraging its cyclohexane ring for conformational rigidity.
  • Enzyme Substrate Studies : Probing acetyltransferase or esterase activity in biochemical assays .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

  • NOESY/ROESY NMR : Correlates spatial proximity of protons to confirm axial/equatorial substituent orientations.
  • Vibrational Circular Dichroism (VCD) : Detects absolute configuration via chiral-sensitive IR transitions.
  • X-ray Crystallography : Definitive structural confirmation using single-crystal diffraction data .

Methodological Considerations

Q. How can researchers mitigate decomposition during long-term storage?

  • Store under inert gas (N2_2/Ar) at –20°C.
  • Add stabilizers (e.g., BHT) to prevent radical-mediated oxidation.
  • Avoid exposure to moisture to prevent hydrolysis of the acetyloxy group .

Q. What computational tools predict the reactivity of (2R)-2-(acetyloxy)cyclohexanone in novel reactions?

  • DFT Calculations : Model transition states for nucleophilic attacks or ring-opening reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Docking Software : Predict interactions with biological targets (e.g., enzymes) .

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